

IGNITABILITY proper disposal procedures

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: IGNITABILITY

Cat. No.: B1175610

[Get Quote](#)

Proper disposal of ignitable waste is a critical component of laboratory safety, ensuring the protection of personnel, property, and the environment. Adherence to established procedures minimizes the risk of fire, explosions, and harmful exposure. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage and dispose of ignitable waste safely and in compliance with regulatory standards.

Defining Ignitable Waste

Ignitable wastes are designated as hazardous by the Environmental Protection Agency (EPA) because they can create fires under certain conditions, are spontaneously combustible, or have a flash point less than 60 °C (140 °F).^{[1][2][3]} These can be liquids, solids, or gases and include common laboratory chemicals like certain solvents (e.g., ethanol, acetone, xylene), paints, and degreasers.^{[2][4][5]}

Core Principles of Ignitable Waste Management

Before initiating any disposal procedure, it is essential to understand the foundational principles of safe chemical waste management in a laboratory setting:

- Waste Minimization: Whenever possible, seek ways to reduce the quantity of waste generated.^[5] This can be achieved by ordering the smallest practical quantities of chemicals and reducing the scale of experiments.^[5]
- Segregation: Never mix ignitable waste with incompatible materials such as strong oxidizers, corrosives (acids and bases), or reactive chemicals.^{[6][7]} Always collect aqueous waste separately from organic solvent waste.^[8]

- Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including closed-toe shoes, safety glasses, appropriate gloves, and a flame-resistant or 100% cotton lab coat to protect from skin contact.[9][10]
- Emergency Preparedness: Know the location of the nearest fire extinguisher, safety shower, and eyewash station.[11] Have a plan and necessary materials, such as non-flammable absorbents, ready for responding to spills.[4][10]

Step-by-Step Disposal Procedures for Ignitable Waste

Follow these procedural steps to ensure the safe handling and disposal of ignitable waste from the point of generation to its final collection.

Step 1: Waste Identification and Characterization Properly identify the waste material. A waste is considered ignitable if it is a liquid with a flash point below 140°F (60°C), a non-liquid capable of causing fire through friction or spontaneous chemical changes, an ignitable compressed gas, or an oxidizer.[5] Review the Safety Data Sheet (SDS) for the chemical to confirm its characteristics.

Step 2: Container Selection and Management Select a container that is compatible with the chemical waste.[8][12][13]

- **Material:** Use sturdy, leak-proof containers, with plastic being the preferred option for many solvents.[5][14] For acids, glass containers may be necessary to prevent corrosion that can occur with metal.[7]
- **Condition:** Ensure the container is in good condition, free from rust or leaks.[12]
- **Closure:** The container must have a secure, screw-top cap or a tight-fitting lid.[15] Keep containers closed at all times except when adding waste to prevent the accumulation of flammable vapors.[8][11][12][13][16]
- **Solid Waste:** Cloth, paper, and other solid materials soaked with flammable liquids should be placed in approved metal waste containers with self-closing lids, which should be emptied daily.[17]

Step 3: Proper Labeling As soon as waste accumulation begins, the container must be clearly labeled.[16]

- Required Text: The label must include the words "Hazardous Waste" or "Dangerous Waste".
[13]
- Hazard Identification: Clearly indicate all hazards of the waste (e.g., "Ignitable," "Flammable").[13]
- Contents: List all chemical constituents of the waste container.[12] Avoid using abbreviations or chemical formulas.

Step 4: Waste Accumulation and Storage (Satellite Accumulation Area) Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[5]

- Location: Store flammable waste in a designated area away from heat, sparks, or any potential ignition sources.[4][15] Do not block exit paths.[15]
- Containment: Flammable liquids should be stored in a certified flammable storage cabinet.[4][10][15] Use secondary containment, such as a spill tray, to capture any potential leaks.[7][16]
- Segregation: Within the SAA, ensure containers of ignitable waste are segregated from incompatible materials.[12]

Step 5: Requesting Waste Pickup Do not allow hazardous waste to accumulate indefinitely.

- Timelines: Request a pickup from your institution's Environmental Health and Safety (EHSS) department when the container is full or according to your institution's specific time limits (e.g., within 150 days for a lab).[14]
- Disposal Method: Never dispose of ignitable waste by pouring it down the drain or allowing it to evaporate in a fume hood.[8][16][17] Disposal must be handled by a licensed hazardous waste management company.[4][9]

Step 6: Handling Empty Containers Empty containers that previously held hazardous waste must be handled properly.

- A container is considered "empty" if all waste has been removed and no more than 1 inch of residue remains.[8]
- For containers that held acutely toxic waste, triple rinsing is required, and the rinsate must be collected and disposed of as hazardous waste.[8]
- For other ignitable waste containers, they should be triple-rinsed with an appropriate solvent, and this rinsate must also be collected as hazardous waste.[12] After rinsing, deface the hazardous waste label before disposal in regular trash.[16]

Quantitative Data for Ignitable Waste Management

The following table summarizes key regulatory limits and thresholds for the management of ignitable and hazardous waste.

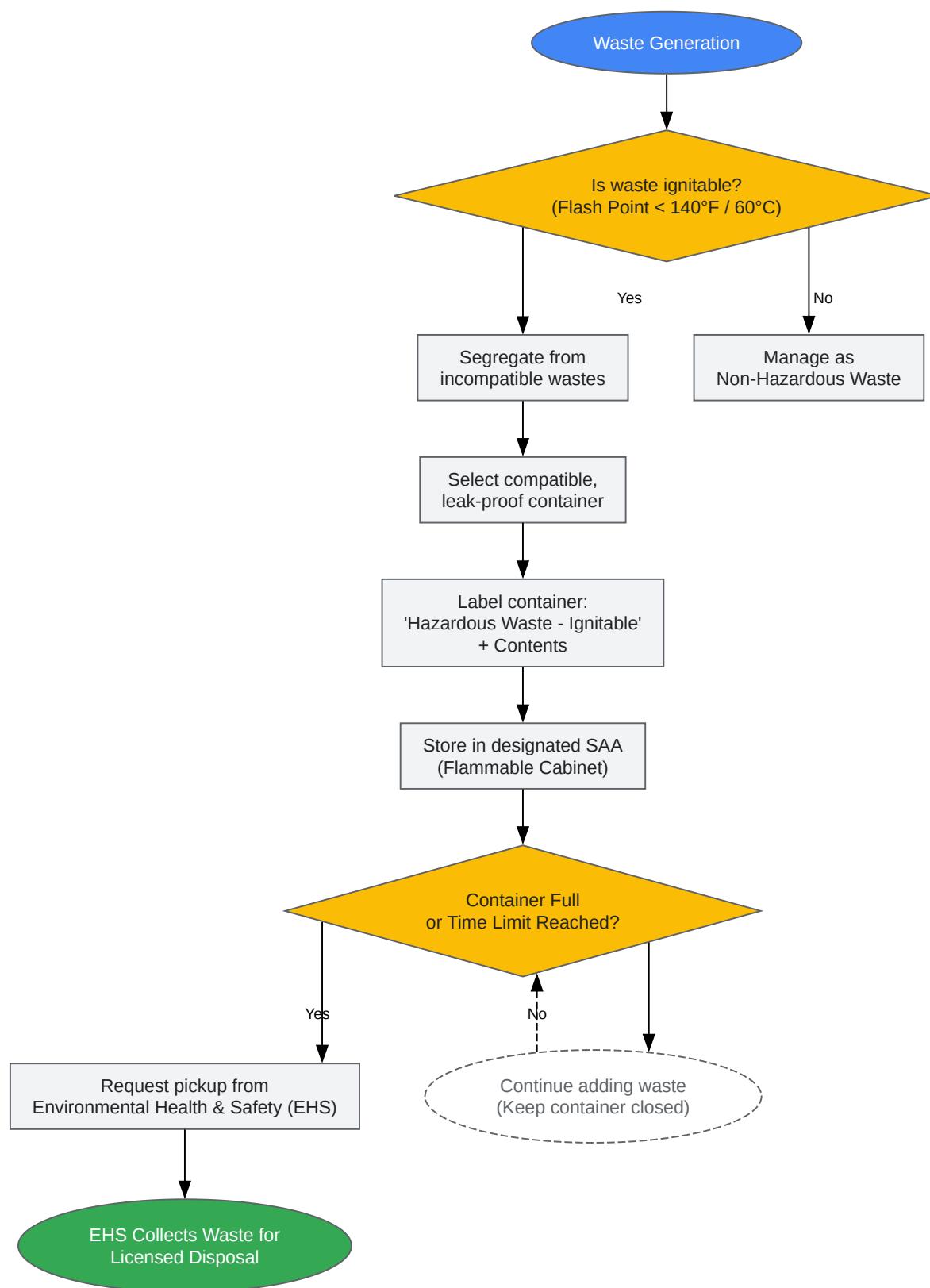
Parameter	Regulatory Threshold/Limit	Description	Source(s)
Ignitable Liquid Flash Point	< 60 °C (140 °F)	A liquid waste with a flash point below this temperature is classified as ignitable hazardous waste.	[1][3][5]
Satellite Accumulation Area (SAA) Volume Limit	55 gallons	The maximum amount of total hazardous waste that can be accumulated in an SAA.	[5]
SAA Acutely Toxic Waste Limit	1 quart (liquid) or 1 kg (solid)	The maximum amount of acutely toxic hazardous waste that can be accumulated in an SAA.	[5]
"Empty" Container Residue Limit	≤ 1 inch (2.5 cm) of residue	The maximum amount of residue remaining for a container to be considered "empty" under federal regulations.	[8]
"Empty" Container Weight Limit (for containers < 110 gal)	≤ 3% by weight of residue	An alternative standard for a container to be considered "empty".	[8]

Experimental Protocols

The primary "experiment" or test cited in regulatory procedures for ignitable waste is the determination of its flash point.

Methodology: Flash Point Determination

The EPA recognizes several standard methods from ASTM International for determining the flash point of a liquid waste. The choice of method depends on the nature of the liquid being tested.


- Pensky-Martens Closed-Cup Method (e.g., ASTM D93-79, D93-80, or D8175-18):
 - Objective: To determine the lowest temperature at which the application of an ignition source causes the vapors of a sample to ignite under controlled laboratory conditions.
 - Apparatus: A Pensky-Martens closed-cup tester, which consists of a test cup, a cover with a shutter mechanism, a stirring device, and a heat source.
 - Procedure (Simplified):
 1. A specified volume of the sample is placed into the test cup.
 2. The sample is heated at a slow, constant rate while being continuously stirred.
 3. At prescribed temperature intervals, the ignition source (a small flame or electric igniter) is introduced into the vapor space of the cup through the shutter opening.
 4. The flash point is the lowest temperature at which the application of the ignition source causes the vapors to flash or ignite.
 - Applicability: This method is suitable for fuel oils, lubricating oils, and other homogeneous liquids. The updated ASTM D8175-18 standard is specifically suited for testing waste matrices.[\[1\]](#)
- Setaflash Closed-Cup Method (e.g., ASTM D3278-78 or D8174-18):
 - Objective: Similar to the Pensky-Martens method, but typically used for a different range of materials and requires a smaller sample size.
 - Apparatus: A Setaflash closed-cup tester.
 - Procedure (Simplified):

1. A small, specified volume of the sample is injected into the closed cup, which has been pre-heated to a selected temperature.
2. After a short, specified time for vapor equilibration, a test flame is applied.
3. The presence or absence of a flash is observed.
4. The test is repeated at different temperatures until the flash point is determined.

- Applicability: This method is often used for paints, enamels, lacquers, varnishes, and related products. The updated ASTM D8174-18 provides an alternative standard for this method.[\[1\]](#)

Procedural Workflow for Ignitable Waste Disposal

The following diagram illustrates the decision-making process and required actions for the proper disposal of ignitable waste in a laboratory setting.

[Click to download full resolution via product page](#)

Caption: Workflow for the safe disposal of ignitable laboratory waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hazardous Waste: Final Rule from EPA Modernizes Ignitable Liquids Determinations - EHSLeaders [ehsleaders.org]
- 2. epa.gov [epa.gov]
- 3. blog.stpub.com [blog.stpub.com]
- 4. How to Safely Dispose of Highly Flammable Chemicals [greenflow.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. acewaste.com.au [acewaste.com.au]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. samex-env.com [samex-env.com]
- 10. - Division of Research Safety | Illinois [drs.illinois.edu]
- 11. columbiastate.edu [columbiastate.edu]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 15. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 16. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 17. Safe Handling & Storage of Flammable Liquids | Safety Storage [safetystoragesystems.co.uk]
- To cite this document: BenchChem. [IGNITABILITY proper disposal procedures]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1175610#ignitability-proper-disposal-procedures\]](https://www.benchchem.com/product/b1175610#ignitability-proper-disposal-procedures)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com